molecular formula C14H14N2OS B2756441 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide CAS No. 1351632-59-1

2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide

Cat. No. B2756441
CAS RN: 1351632-59-1
M. Wt: 258.34
InChI Key: NZZVTJADPUOGEJ-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide, also known as INDY, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is derived from indole, an organic compound that is commonly found in plants. INDY has been found to have several potential applications in the field of biochemistry and pharmacology. In

Mechanism of Action

The exact mechanism of action of 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide is not fully understood. However, it has been proposed that 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects. Additionally, 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide in lab experiments is its versatility. It can be used in a wide range of experiments, including those related to cancer research, inflammation, and neurodegenerative diseases. Another advantage of using 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide is its high purity, which ensures that the results of experiments are reliable and reproducible. However, one of the limitations of using 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide is that it can be expensive to synthesize, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new therapeutic applications for 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide, such as its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide and its effects on various biological systems.

Synthesis Methods

The synthesis of 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide involves the reaction of indole-3-carboxaldehyde with propargylamine in the presence of a thiol catalyst. The resulting product is then reacted with acetic anhydride to form the final compound, 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide. This method has been found to be efficient and yields high purity of the compound.

Scientific Research Applications

2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, 2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-but-3-ynyl-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-3-8-15-14(17)10-18-13-9-16-12-7-5-4-6-11(12)13/h1,4-7,9,16H,3,8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZVTJADPUOGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)CSC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-N-(but-3-yn-1-yl)acetamide

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